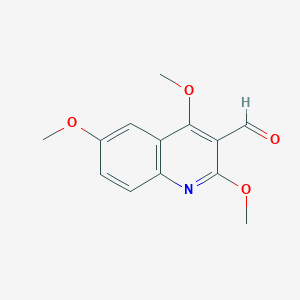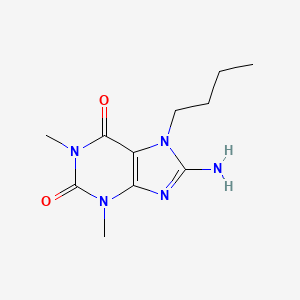
4-(1-Aziridinyl)-6-bromocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aziridinyl)-6-bromocinnoline is a heterocyclic organic compound that features both an aziridine ring and a bromine atom attached to a cinnoline core. The aziridine ring is a three-membered nitrogen-containing ring, which is known for its high reactivity due to ring strain. The presence of the bromine atom adds to the compound’s versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aziridinyl)-6-bromocinnoline typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as ortho-substituted anilines and nitriles.
Aziridine Ring Formation: The aziridine ring can be introduced through the reaction of the brominated cinnoline with aziridine or its derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Aziridinyl)-6-bromocinnoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Ring-Opening Reactions: Nucleophiles such as amines, alcohols, or thiols in the presence of acids or bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.
Ring-Opened Products: Amines, alcohols, or thiols with extended carbon chains.
Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(1-Aziridinyl)-6-bromocinnoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings, particularly in the automotive and electronics industries.
Wirkmechanismus
The mechanism of action of 4-(1-Aziridinyl)-6-bromocinnoline involves its interaction with various molecular targets:
Molecular Targets: The aziridine ring can alkylate nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes.
Pathways Involved: The compound can induce DNA cross-linking, leading to the inhibition of DNA replication and transcription, which is a common mechanism for anticancer agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Aziridinyl)-3-buten-2-one: Another aziridine-containing compound with antimicrobial and anticancer properties.
Aziridine-1-carbaldehyde Oximes: Known for their cytotoxic activity and potential as anticancer agents.
Trifunctional Aziridine Crosslinkers: Used in industrial applications for enhancing the properties of coatings and adhesives.
Uniqueness
4-(1-Aziridinyl)-6-bromocinnoline is unique due to the combination of the aziridine ring and the bromine atom on the cinnoline core. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
68211-07-4 |
|---|---|
Molekularformel |
C10H8BrN3 |
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
4-(aziridin-1-yl)-6-bromocinnoline |
InChI |
InChI=1S/C10H8BrN3/c11-7-1-2-9-8(5-7)10(6-12-13-9)14-3-4-14/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
KEBHXAPQDGLIEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=CN=NC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)




![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)


![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)
![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)
![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)
